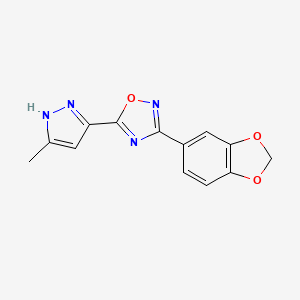

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

Description

Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds dominate pharmaceutical pipelines due to their structural diversity and ability to modulate biological pathways. Nitrogen-containing heterocycles, such as pyridines, pyrazoles, and oxadiazoles, are particularly prevalent, constituting over 60% of FDA-approved small-molecule drugs. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, has garnered significant attention for its balanced electronic properties and metabolic resistance. Its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its polarity enhances solubility compared to purely hydrocarbon frameworks.

Recent studies highlight the 1,2,4-oxadiazole moiety in antimicrobial agents, where derivatives demonstrate minimum inhibitory concentration (MIC) values below 4 μg/mL against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). In anticancer research, oxadiazole-containing compounds exhibit nanomolar inhibition constants against kinase targets, with improved selectivity profiles compared to traditional chemotherapeutic agents. These attributes position 1,2,4-oxadiazoles as privileged scaffolds for addressing multidrug resistance and off-target toxicity challenges.

Bioisosteric Significance of 1,2,4-Oxadiazole Moieties

Bioisosteric replacement strategies frequently employ 1,2,4-oxadiazoles as surrogates for ester or amide functionalities. This substitution mitigates metabolic vulnerabilities while preserving hydrogen-bonding capacity. For instance, replacing a labile ester group with a 1,2,4-oxadiazole ring in cannabinoid receptor ligands reduced hepatic microsomal degradation by 40–60% while maintaining sub-100 nM binding affinity. The oxadiazole’s resonance-stabilized structure distributes electron density across the ring, diminishing susceptibility to hydrolytic cleavage compared to linear amides.

Comparative studies between 1,2,4-oxadiazole and its regioisomeric 1,3,4-oxadiazole counterpart reveal nuanced structure-activity relationships. While 1,3,4-oxadiazoles exhibit higher polarity and reduced human ether-a-go-go-related gene (hERG) channel affinity, they often demonstrate reduced target binding. For example, 1,3,4-oxadiazole analogs of CB2 receptor ligands showed 10–50-fold lower affinity than their 1,2,4-oxadiazole predecessors, underscoring the importance of regiochemistry in scaffold optimization.

Rationale for Benzodioxole-Pyrazole-Oxadiazole Hybrid Architectures

The fusion of benzodioxole, pyrazole, and 1,2,4-oxadiazole moieties creates a multifunctional hybrid with complementary pharmacological properties:

- Benzodioxole : The 1,3-benzodioxole system contributes electron-donating methoxy groups and a rigid bicyclic framework. This enhances membrane permeability and provides structural mimicry of catechol-containing neurotransmitters, potentially enabling central nervous system (CNS) penetration.

- Pyrazole : 5-Methyl-1H-pyrazole introduces hydrogen-bond donor/acceptor sites and modulates solubility through its dipole moment. Pyrazole-containing analogs frequently exhibit anti-inflammatory and anticancer activities, as seen in COX-2 inhibitors and CDK4/6 antagonists.

- 1,2,4-Oxadiazole : The central oxadiazole linker stabilizes the conformation of adjacent aromatic systems while resisting oxidative metabolism.

Table 1 : Comparative Bioactivity of Hybrid Heterocyclic Compounds

Molecular hybridization capitalizes on synergistic interactions between pharmacophoric elements. For instance, the benzodioxole moiety’s lipophilicity may enhance blood-brain barrier penetration, while the pyrazole’s polarity counterbalances excessive hydrophobicity. Quantum mechanical calculations suggest that the 5-methyl group on the pyrazole ring reduces steric clash with hydrophobic enzyme pockets, potentially improving binding kinetics.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-7-4-9(16-15-7)13-14-12(17-20-13)8-2-3-10-11(5-8)19-6-18-10/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMAFXUCMUYIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing the oxadiazole and pyrazole frameworks exhibit promising anticancer properties. They may act by inhibiting specific kinases or proteases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases. This could be due to the modulation of inflammatory cytokines or inhibition of inflammatory cell migration .

Materials Science

- Organic Electronics : The unique electronic properties of 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole make it suitable for applications in organic electronics. It can be utilized as a building block for organic semiconductors and light-emitting diodes (LEDs), where its electron-donating characteristics enhance device performance .

- Photovoltaic Applications : The compound's ability to absorb light and convert it into energy positions it as a candidate for photovoltaic materials. Research into its incorporation into solar cell designs has shown potential improvements in efficiency compared to traditional materials.

Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Analogues

The following structurally related 1,2,4-oxadiazole derivatives highlight key differences in substituents and physicochemical properties:

*Calculated based on molecular formula C₁₃H₁₁N₃O₃.

Key Observations :

- In contrast, the benzodioxole group in the target compound provides electron density, favoring interactions with aromatic receptors.

- Steric and Conformational Differences : Cyclopropyl () and phenylethyl () substituents introduce steric hindrance, which may reduce binding affinity in crowded enzymatic pockets compared to the smaller methylpyrazole group in the target compound.

- Hydrogen-Bonding Capacity : Pyrrolidine in offers a basic nitrogen for hydrogen bonding, while the methylpyrazole in the target compound has an NH group capable of similar interactions.

Pharmacological Activity

1,2,4-Oxadiazoles are frequently explored for antimicrobial and antiviral applications:

- Antimicrobial Activity: Derivatives like 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles show efficacy against C. albicans and Gram-negative bacteria (e.g., P. aeruginosa) . The benzodioxole group in the target compound may enhance membrane permeability due to its lipophilicity.

- Antiviral Potential: Compounds with pyrazole substituents, such as 3-(1,3-diphenylpyrazol-5-yl)-5-phenyl-1,2,4-oxadiazole, exhibit antipicornaviral activity . The 5-methylpyrazole in the target compound could mimic this pharmacophore.

Physicochemical Properties

- Lipophilicity (logP) : The benzodioxole and methylpyrazole groups in the target compound likely confer moderate lipophilicity (estimated logP ~2.5–3.5), comparable to (logP 4.7) but lower than (logP 4.7).

- Solubility : Polar substituents like pyrrolidine () improve aqueous solubility, whereas the benzodioxole and methylpyrazole may limit it, necessitating formulation optimization.

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. A common method includes the reaction of 1,3-benzodioxole derivatives with hydrazine derivatives , followed by cyclization to form the oxadiazole ring. Catalysts such as palladium or copper are often employed, with solvents like toluene or dimethylformamide (DMF) used at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activity. Studies have shown that derivatives of 1,3-benzodioxole and pyrazole , which include the oxadiazole moiety, demonstrate significant antibacterial, antifungal, and antiviral effects. For instance:

- A study highlighted that oxadiazole derivatives showed activity against Mycobacterium tuberculosis and other bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The compound's structure allows it to inhibit key enzymes involved in bacterial cell wall synthesis, thus enhancing its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. The mechanism often involves the inhibition of specific kinases or proteases associated with cancer cell proliferation. For example:

- In vitro studies indicated that certain 1,2,4-oxadiazole derivatives inhibited cancer cell lines by inducing apoptosis through various signaling pathways .

- Molecular docking studies have suggested strong binding affinities of these compounds to target proteins involved in tumor growth and metastasis .

Anti-inflammatory Effects

Compounds with the oxadiazole structure have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of 3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity involved in inflammatory responses or cancer progression.

- Signal Transduction Interference : Disruption of signaling pathways related to cell survival and proliferation is another proposed mechanism.

Case Studies

Q & A

Q. Basic

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) verifies benzodioxole (δ 6.8–7.1 ppm) and pyrazole (δ 2.3 ppm, CH₃) moieties. IR confirms oxadiazole C=N stretches at 1600–1650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) matches theoretical m/z (±3 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water) ensures ≥98% purity .

What strategies improve reaction yields in multi-step syntheses?

Q. Advanced

- Microwave-assisted synthesis : Reduces cyclocondensation time from 12h to 2h with 15% yield improvement .

- Catalysis : Cs₂CO₃ or NaH enhances nucleophilic substitution in alkylation steps (e.g., 90% yield for borane complexes) .

- Solvent optimization : Anhydrous DMF improves regioselectivity in heterocyclization .

Key Challenge : Competing side reactions (e.g., pyrazole tautomerization) require strict temperature control (±2°C) .

How is structure-activity relationship (SAR) analyzed for biological activity?

Q. Advanced

- Substituent variation : Electron-withdrawing groups (CF₃, Cl) at the benzodioxole 5-position enhance apoptosis induction (e.g., IC₅₀ = 1.2 μM in T47D cells) .

- Docking studies : Molecular dynamics (AutoDock Vina) predict binding to TIP47 protein (ΔG = −9.8 kcal/mol), validated via photoaffinity labeling .

- In vitro assays : Caspase-3 activation assays quantify apoptotic potential .

Table 2 : SAR of Oxadiazole Derivatives

| Substituent (R) | Biological Activity (IC₅₀, μM) | Target Protein | Source |

|---|---|---|---|

| CF₃ (benzodioxole) | 1.2 ± 0.3 | TIP47 | |

| OCH₃ (pyrazole) | 8.5 ± 1.1 | 14α-demethylase |

What computational methods predict biological targets?

Q. Advanced

- Molecular docking : Glide SP mode (Schrödinger Suite) screens >10⁴ conformations against PDB targets (e.g., 3LD6 for antifungal activity) .

- Pharmacophore modeling : Phase module identifies critical H-bond acceptors (oxadiazole N/O) and hydrophobic regions .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

How to resolve contradictions in pharmacological data?

Q. Advanced

- Dose-response validation : Replicate assays (n=6) with positive controls (e.g., staurosporine for apoptosis) .

- Off-target profiling : Pan-assay interference compounds (PAINS) filters remove false positives .

- Metabolite screening : LC-MS/MS identifies active metabolites masking parent compound efficacy .

What crystallographic methods determine molecular conformation?

Q. Advanced

- Single-crystal X-ray diffraction : SHELXL refines structures (R₁ <0.05) using Mo-Kα radiation. Dihedral angles between benzodioxole and pyrazole (80.2°) confirm non-planar conformation .

- Intermolecular interactions : Weak C–H⋯N hydrogen bonds stabilize crystal packing .

What challenges arise in analytical method development?

Q. Advanced

- Co-elution issues : UPLC with charged aerosol detection (CAD) resolves co-eluting impurities (e.g., regioisomers) .

- Degradation products : Forced degradation (40°C/75% RH) identifies acid-sensitive oxadiazole cleavage .

- Quantitative NMR : PULCON external calibration standardizes purity without reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.